3,4-dihydroisoquinolin-2(1H)-yl(piperidin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydroisoquinolin-2(1H)-yl(piperidin-2-yl)methanone is a complex organic compound that belongs to the class of isoquinolines and piperidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl(piperidin-2-yl)methanone typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of Isoquinoline Ring: This can be achieved through Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone.
Piperidine Ring Formation: This can be synthesized through cyclization reactions involving appropriate precursors.
Coupling of Isoquinoline and Piperidine Rings: This step may involve amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions could lead to the formation of reduced isoquinoline or piperidine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.
Scientific Research Applications
3,4-Dihydroisoquinolin-2(1H)-yl(piperidin-2-yl)methanone may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interaction with biological targets.
Medicine: Potential therapeutic applications, such as in the development of drugs for neurological disorders.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl(piperidin-2-yl)methanone would involve its interaction with specific molecular targets. This could include binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Compounds like tetrahydroisoquinoline.
Piperidine Derivatives: Compounds like piperidine-4-carboxamide.
Uniqueness
The uniqueness of 3,4-dihydroisoquinolin-2(1H)-yl(piperidin-2-yl)methanone lies in its specific structure, which combines the isoquinoline and piperidine rings. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C15H20N2O |
---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(piperidin-2-yl)methanone |
InChI |
InChI=1S/C15H20N2O/c18-15(14-7-3-4-9-16-14)17-10-8-12-5-1-2-6-13(12)11-17/h1-2,5-6,14,16H,3-4,7-11H2 |
InChI Key |
PRNKBGVHUOWBBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.